molecular formula C4H8N4O2 B8084741 (2S,3R)-2-amino-3-azidobutanoic acid

(2S,3R)-2-amino-3-azidobutanoic acid

Cat. No.: B8084741
M. Wt: 144.13 g/mol
InChI Key: VFSRYBKOKKWXQW-GBXIJSLDSA-N
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Description

(2S,3R)-2-Amino-3-azidobutanoic acid is a non-proteinogenic β-amino acid derivative characterized by an azide (-N₃) functional group at the C3 position and an amine (-NH₂) group at the C2 position. Its stereochemistry (2S,3R) distinguishes it from other stereoisomers, such as the (2S,3S) diastereomer . The compound is often utilized in click chemistry for bioorthogonal reactions due to the azide group’s reactivity with alkynes, enabling applications in peptide modification and drug discovery . It is commercially available as a hydrochloride salt (C₄H₈N₄O₂·HCl) with a molecular weight of 180.58 g/mol .

Properties

IUPAC Name

(2S,3R)-2-amino-3-azidobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2/c1-2(7-8-6)3(5)4(9)10/h2-3H,5H2,1H3,(H,9,10)/t2-,3+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSRYBKOKKWXQW-GBXIJSLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between (2S,3R)-2-amino-3-azidobutanoic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Source
This compound C₄H₈N₄O₂ 144.13 (free base) Azide (-N₃), amine (-NH₂) Click chemistry, peptide synthesis
(2S,3S)-2-Amino-3-azidobutanoic acid C₄H₈N₄O₂ 144.13 (free base) Azide (-N₃), amine (-NH₂) Stereochemical studies; diastereomer with distinct reactivity
(2S,3R)-3-Acetoxy-2-aminobutanoic acid C₆H₁₁NO₄ 161.16 Acetoxy (-OAc), amine (-NH₂) Pharmaceutical intermediates, enzyme inhibition studies
(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid C₆H₁₃NO₃ 147.17 Hydroxyl (-OH), amine (-NH₂) Laboratory research (enzyme substrate analog)
2-((2S,3R)-2-Amino-3-hydroxybutanamido)acetic acid C₆H₁₂N₂O₄ 176.17 Hydroxyl (-OH), amide (-CONH₂) Glycopeptide synthesis, structural biology
BR13 (natural amino glycoside) C₇H₁₃NO₅ 191.18 Hydroxyl (-OH), pyrrolidine α-Glucosidase inhibition, natural product isolated from Baphia racemosa

Key Findings:

Stereochemical Differences: The (2S,3R) configuration of the azidobutanoic acid contrasts with its (2S,3S) diastereomer, which exhibits distinct crystallographic packing and reactivity in peptide coupling reactions .

Functional Group Diversity: The azide group in this compound enables selective bioconjugation, unlike hydroxyl or acetoxy groups in analogs like (2S,3R)-3-Acetoxy-2-aminobutanoic acid . Hydroxyl-containing analogs (e.g., (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid) are more suited for hydrogen-bonding interactions in enzyme-substrate studies .

The azide group’s bioorthogonal reactivity makes this compound a superior candidate for in vivo labeling compared to non-reactive analogs .

Research and Commercial Relevance

  • Synthetic Utility : The compound’s azide group facilitates Huisgen cycloaddition with alkynes, critical for constructing peptidomimetics and antibody-drug conjugates .
  • Commercial Availability : Available from suppliers like Iris Biotech GmbH in quantities up to 5 g (priced at €2,400 for 5 g) .

Notes on Contradictions and Limitations

Data Gaps: Applications of this compound in therapeutic contexts remain underexplored compared to analogs like BR13 .

Stereochemical Sensitivity : The (2S,3R) configuration’s biological activity may differ significantly from its (2S,3S) counterpart, necessitating rigorous stereochemical validation in studies .

Q & A

Q. What are the established synthetic routes for (2S,3R)-2-amino-3-azidobutanoic acid, and how can stereochemical purity be ensured?

Q. How can researchers characterize the molecular structure and functional groups of this compound?

  • Methodological Answer : Use a combination of:
  • NMR : 1H^1H and 13C^{13}C NMR to identify azide (δ\delta 3.2–3.5 ppm for N3_3 adjacent to CH) and carboxylic acid (δ\delta 170–175 ppm) groups .
  • FT-IR : Peaks at ~2100 cm1^{-1} (azide stretch) and 1700 cm1^{-1} (carboxylic acid C=O) .
  • Mass Spectrometry : ESI-MS in negative mode to detect [M–H]^- ion (theoretical m/z 157.1 for C4_4H8_8N4_4O2_2) .

Advanced Research Questions

Q. What strategies mitigate the instability of the azide group during long-term storage or experimental conditions?

  • Methodological Answer : Azides are light- and heat-sensitive. Store lyophilized samples at –20°C in amber vials under inert gas (argon). In solution, maintain pH 4–6 to avoid decomposition. For kinetic stability studies, monitor via HPLC-UV at 254 nm for byproduct formation (e.g., amines via Staudinger reaction) .

Q. How does the stereochemistry of this compound influence its bioactivity in enzyme inhibition studies?

Q. What computational methods are suitable for modeling the reactivity of the azide group in click chemistry applications?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate transition states for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Compare activation energies (ΔG\Delta G^\ddagger) with experimental kinetic data. Solvent effects can be modeled using the SMD continuum approach .

Contradictions and Resolution in Literature

Q. How can conflicting reports on the compound’s solubility in aqueous vs. organic solvents be resolved?

  • Methodological Answer : Discrepancies arise from protonation states. At physiological pH (7.4), the carboxylic acid is deprotonated (–COO^-), increasing water solubility. In acidic conditions (pH < 3), the protonated form (–COOH) favors organic solvents like DMSO. Perform shake-flask experiments with 14^{14}C-labeled compound to quantify partition coefficients (logPP) .

Safety and Handling

Q. What precautions are necessary when handling the azide functional group in this compound?

  • Methodological Answer : Azides are explosive under mechanical stress or high concentration. Use dilute solutions (<1 mM) and avoid grinding. Conduct reactions in a fume hood with blast shields. For waste disposal, quench with sodium nitrite/hypochlorite to convert azides to nitrogen gas .

Research Design Considerations

Q. How can metabolic stability be assessed for this compound in pharmacokinetic studies?

  • Methodological Answer : Use liver microsomes (human or rat) incubated with NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (Clint_{int}). Compare with structurally similar fluorinated analogs (e.g., 4,4-difluoro derivatives in ) to evaluate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,3R)-2-amino-3-azidobutanoic acid
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(2S,3R)-2-amino-3-azidobutanoic acid

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